molecular formula C16H12Cl2N2O2 B13132400 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- CAS No. 72918-26-4

9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)-

Cat. No.: B13132400
CAS No.: 72918-26-4
M. Wt: 335.2 g/mol
InChI Key: HBXFQISVGNEFQU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- is a chemical compound with the molecular formula C16H12Cl2N2O2. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

The synthesis of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- typically involves the reaction of 9,10-anthraquinone with chlorinating agents to introduce chlorine atoms at the 2 and 3 positions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- undergoes various chemical reactions, including:

Scientific Research Applications

9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- involves its interaction with biological macromolecules. In medicinal applications, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This disruption can lead to cell death, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- can be compared with other anthraquinone derivatives such as:

Properties

CAS No.

72918-26-4

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2,3-dichloro-1,4-bis(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H12Cl2N2O2/c1-19-13-9-10(14(20-2)12(18)11(13)17)16(22)8-6-4-3-5-7(8)15(9)21/h3-6,19-20H,1-2H3

InChI Key

HBXFQISVGNEFQU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC)Cl)Cl

Origin of Product

United States

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